molecular formula C18H17ClN2O B5869868 N~5~-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE

N~5~-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE

Cat. No.: B5869868
M. Wt: 312.8 g/mol
InChI Key: GXVFUCPRDIWKAI-UHFFFAOYSA-N
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Description

N~5~-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(3-chlorophenyl)-1,2,3-trimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-11-12(2)21(3)17-8-7-13(9-16(11)17)18(22)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVFUCPRDIWKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which is achieved through the cyclization of appropriate precursors.

    Functionalization: The indole core is then functionalized with the 3-chlorophenyl group and the carboxamide group. This step involves the use of reagents such as chlorobenzoyl chloride and appropriate amines.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways is of particular interest.

Industry: In the industrial sector, N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

  • 3-Chlorophenyl-1H-indole-2-carboxamide
  • 5-Chloro-2-methyl-1H-indole-3-carboxamide
  • N-(3-Chlorophenyl)-1H-indole-5-carboxamide

Comparison: N5-(3-CHLOROPHENYL)-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological activities, making it a valuable compound for further research and development.

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